molecular formula C15H20N2O2 B7512085 1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone

1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone

Cat. No. B7512085
M. Wt: 260.33 g/mol
InChI Key: NMVMUEVJDYZLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone, commonly known as EBPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBPE is a piperazine derivative that is structurally similar to other compounds such as benzodiazepines and phenothiazines.

Mechanism of Action

The exact mechanism of action of EBPE is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. Specifically, EBPE has been shown to modulate the activity of GABA receptors, which are known to play a role in anxiety and depression. Additionally, EBPE has been shown to inhibit the activity of various enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
EBPE has been shown to have a variety of biochemical and physiological effects. In animal studies, EBPE has been shown to reduce anxiety and depression-like behaviors. Additionally, EBPE has been shown to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EBPE in lab experiments is its relatively low toxicity compared to other compounds with similar structures. Additionally, EBPE is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using EBPE is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for research on EBPE. One area of research could be in the development of new treatments for anxiety and depression. Additionally, EBPE could be further studied for its potential applications in the treatment of cancer and inflammation. Finally, further research could be conducted to better understand the mechanism of action of EBPE and its potential interactions with other compounds.

Synthesis Methods

EBPE can be synthesized using a variety of methods, including the reaction of piperazine with 4-ethylbenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

EBPE has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where EBPE has been shown to have anxiolytic and antidepressant effects. Other areas of research include the treatment of cancer, infectious diseases, and inflammation.

properties

IUPAC Name

1-[4-(4-ethylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-13-4-6-14(7-5-13)15(19)17-10-8-16(9-11-17)12(2)18/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVMUEVJDYZLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone

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